molecular formula C14H14F3N3O3 B3006192 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate CAS No. 1609388-39-7

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate

Cat. No.: B3006192
CAS No.: 1609388-39-7
M. Wt: 329.279
InChI Key: XCBHREWNSSKKQF-PPHPATTJSA-N
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Description

3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate is a useful research compound. Its molecular formula is C14H14F3N3O3 and its molecular weight is 329.279. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has identified certain 1,2,4-oxadiazole derivatives, like 3-aryl-5-aryl-1,2,4-oxadiazoles, as potential anticancer agents. These compounds have demonstrated apoptosis-inducing activity in various cancer cell lines, suggesting their possible application in cancer treatment (Zhang et al., 2005). Similarly, other studies have synthesized and evaluated the anticancer activities of different 1,2,4-oxadiazole derivatives, exploring their potential as novel treatments for cancer (Redda & Gangapuram, 2007).

Tuberculostatic Activity

Compounds containing 1,2,4-oxadiazole have been evaluated for their tuberculostatic activity. For instance, certain derivatives have demonstrated inhibitory concentrations against tuberculosis, highlighting their therapeutic potential in this area (Foks et al., 2004).

Anti-Protozoal and Antimicrobial Properties

1,2,4-Oxadiazole and 1,2,3-triazole-containing compounds have shown significant anti-protozoal and anti-cancer activities. This indicates their potential in developing treatments for protozoal infections (Dürüst et al., 2012). Moreover, various N-substituted derivatives of 1,2,4-oxadiazoles have exhibited moderate to strong antimicrobial activities, suggesting their use in combating bacterial infections (Khalid et al., 2016).

Applications in OLED Technology

Certain derivatives of 1,2,4-oxadiazoles have been utilized in organic light-emitting diodes (OLEDs), serving as efficient electron-transporting and exciton-blocking materials. This has implications for the development of high-efficiency OLEDs (Shih et al., 2015).

Computational and Pharmacological Evaluations

Computational and pharmacological evaluations of 1,2,4-oxadiazole derivatives have been conducted to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies aid in understanding their potential medicinal applications (Faheem, 2018).

Synthesis and Structural Analysis

The synthesis and structural analysis of various 1,2,4-oxadiazole derivatives have been extensively studied, contributing to the development of novel compounds with potential biological activities. These studies are crucial for advancing our understanding of these compounds and their applications in various fields (Maftei et al., 2016).

Mechanism of Action

The precise mechanism of action for 3-Phenyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole trifluoroacetate remains an active area of research. It could interact with specific receptors, enzymes, or cellular pathways. Further studies are needed to unravel its biological effects .

Properties

IUPAC Name

3-phenyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.C2HF3O2/c1-2-5-9(6-3-1)11-14-12(16-15-11)10-7-4-8-13-10;3-2(4,5)1(6)7/h1-3,5-6,10,13H,4,7-8H2;(H,6,7)/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBHREWNSSKKQF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=NO2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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